molecular formula C24H18 B1678625 Quaterphenyl CAS No. 1166-18-3

Quaterphenyl

Cat. No. B1678625
CAS RN: 1166-18-3
M. Wt: 306.4 g/mol
InChI Key: OWPJBAYCIXEHFA-UHFFFAOYSA-N
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Description

Quaterphenyl, also known as p-quaterphenyl, is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It can be considered as next in the series of benzene, biphenyl, para-terphenyl . It is an aromatic hydrocarbon and a chromophore .


Synthesis Analysis

This compound is made by pyrolysis of biphenyl . A study has shown general synthetic methods for terphenyl and this compound diesters .


Molecular Structure Analysis

The p-quaterphenyl molecule consists of four conjugated phenyl groups . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined in the approximation of the OPLS atomic force field method .


Physical And Chemical Properties Analysis

This compound has a molar mass of 306.408 g·mol−1 . Its boiling point is 479.8±20.0 °C at 760 mmHg . The surface energies of the (100), (010), (110), and (001) faces of p-quaterphenyl (100) crystals were determined .

Scientific Research Applications

Electrochemical Polymerization

Quaterphenyl has been studied for its role in the electrochemical polymerization of biphenyl, terphenyl, and this compound. The polymerization reactions depend on the concentration of starting material, temperature, and polymerization potential. These reactions are significant for producing short chain film materials and have implications in material science and engineering (Kvarnström et al., 1998).

Electrical Conductivity

Research has explored the electrical conductivity of p-quaterphenyl in unordered polycrystalline structures. This study is crucial for understanding the mechanisms of charge transport and conductivity in materials, especially in the context of semiconductor and electronic device engineering (Tkaczyk, 2000).

Phase Transition Studies

This compound has been a subject of study in phase transitions, particularly through Raman scattering. Understanding these phase transitions is important in material sciences, especially in the development of new materials with specific thermal and mechanical properties (Girard et al., 1992).

Solid-State Blue Emitters

This compound derivatives have been found to be promising solid-state blue emitters. This finding is significant in the field of organic electronics and photonics, particularly for the development of new types of display and lighting technologies (Fu et al., 2012).

Thin Film Growth and Properties

Studies on the growth of this compound thin films on substrates like gold have implications in the fields of nanotechnology and surface science. These studies contribute to the understanding of molecular arrangements and crystal structures in thin films, which is crucial for the development of advanced nanomaterials and coatings (Müllegger et al., 2003).

Rotational Diffusion in Solvents

Investigations into the rotational diffusion of this compound in non-polar solvents contribute to a broader understanding of molecular dynamics in solutions. This is important in the field of chemical physics and has implications in the development of new solvents and solution-based processes (Canonica et al., 1985).

Charge Transport and Electroluminescence

Research on the electroluminescent properties of thermotropic liquid crystalline this compound analogues is significant in the development of new organic electronic materials, particularly for organic light-emitting diode (OLED) applications (Sato et al., 2001).

Mechanism of Action

Target of Action

Quaterphenyl, also known as p-Quaterphenyl, is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It has been used in trials studying the treatment of Malaria , indicating potential biological targets related to this disease.

Mode of Action

It is known that the compound consists of four conjugated phenyl groups , which may interact with its targets through π-π stacking or other types of non-covalent interactions

Result of Action

It has been observed that this compound can form crystalline films under certain conditions . These films exhibit high external quantum yield of photoluminescence in solutions and crystal state , suggesting potential applications in organic electronics and photonics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the growth of this compound crystalline films is influenced by temperature, with the largest crystal films formed at a temperature of about 45°C . The use of a high-boiling solvent with a high surface tension also influences the formation of these films . These findings suggest that the action of this compound can be modulated by environmental conditions.

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Quaterphenyl has been used in trials studying the treatment of Malaria . It is also of great interest from the viewpoint of the possibility of obtaining organic semiconductor crystals with a perfect structure in organic electronics and photonics .

properties

IUPAC Name

1-phenyl-3-(3-phenylphenyl)benzene
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InChI

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
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InChI Key

OWPJBAYCIXEHFA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
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Molecular Formula

C24H18
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DSSTOX Substance ID

DTXSID5029346
Record name Quaterphenyl
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Molecular Weight

306.4 g/mol
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Physical Description

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization]
Record name Quaterphenyl
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Vapor Pressure

0.00000086 [mmHg]
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CAS RN

1166-18-3, 29036-02-0
Record name Quaterphenyl
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Synthesis routes and methods

Procedure details

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Q & A

Q1: What is the molecular formula and weight of unsubstituted quaterphenyl?

A1: The molecular formula of unsubstituted this compound is C24H18, and its molecular weight is 306.40 g/mol.

Q2: How does the UV-vis absorption spectrum of this compound change with bridge substitution?

A2: Bridge substitution in this compound, such as in oxido-p-oligophenylenes, leads to a redshift in the UV-vis absorption bands, resulting in longer wavelengths compared to unsubstituted this compound. [] This shift is attributed to the extended conjugation caused by the bridging units. []

Q3: What is the effect of ring-bridging on the fluorescence properties of p-quaterphenyls?

A3: Ring-bridging in p-quaterphenyls, with methylene, oxygen, or ethylene, shifts the absorption maximum towards longer wavelengths, resulting in a better match with the emission of XeCl excimer lasers. [] This modification leads to laser dye emission in the 363-385 nm range. []

Q4: How does the structure of this compound affect its fluorescence quantum yield and lifetime?

A4: this compound derivatives with longer linear structures, such as 2,5,2′′′,5′′′-tetramethyl-p-quinquephenyl (TMI) and 3,5,3′′′,5′′′-tetra-tert-butyl-p-quinquephenyl (QUI), exhibit higher fluorescence quantum yields (approaching 0.98) compared to shorter quaterphenyls. [] This is attributed to reduced deactivation of the excited singlet state due to the rotational motions of the terminal phenyl groups. [] Additionally, high quantum yields are associated with short fluorescence lifetimes, typically less than 1 ns. []

Q5: How does ring-bridging affect the photochemical stability of p-quaterphenyls?

A5: Ring-bridging with methylene, oxygen, and ethylene in p-quaterphenyls leads to increased photochemical stability in dioxane, with the order of stability increasing as listed. [] Notably, 2,7-diphenyl-9,10-dihydrophenanthrene stands out as one of the most stable UV laser dyes among the ring-bridged p-quaterphenyls. []

Q6: How does the position of the methyl substituent on laterally substituted quaterphenyls affect the properties of their bicomponent mixtures with ferroelectric liquid crystals?

A6: The position of the methyl substituent on this compound dopants significantly influences the properties of bicomponent mixtures with ferroelectric liquid crystals. [] For instance, a methyl group directly attached to the this compound core can lead to a decrease in the helical pitch length, making them suitable for specific applications like generating blue phase materials. []

Q7: What is the impact of the linkage group between the chiral chain and the rigid core on the self-assembling behavior of this compound-based ferroelectric liquid crystals?

A7: The nature of the linkage group connecting the chiral chain and the rigid this compound core significantly affects the self-assembling behavior and properties of the resulting ferroelectric liquid crystal mixtures. [] Using an ether (-O-) linkage can decrease the spontaneous polarization and increase the helical pitch length. [] In contrast, an ester (-COO-) linkage tends to increase spontaneous polarization and decrease the helical pitch length. []

Q8: How does the type and position of lateral substituents influence the mesomorphic properties of 4,4′′′-dialkyl-p-quaterphenyls?

A8: Introducing lateral substituents, such as fluorine, chlorine, or methyl groups, to the 4,4′′′-dialkyl-p-quaterphenyl core significantly impacts their mesomorphic properties, including phase transition temperatures and enthalpies. [] The specific effects vary depending on the size, electronegativity, and position of the substituents, allowing for the fine-tuning of these properties. []

Q9: How do steric effects impact the fluorescence properties of p-quaterphenyls with dimesitylboryl substituents?

A9: Incorporating bulky dimesitylboryl groups as lateral substituents in p-quaterphenyls introduces steric hindrance, resulting in a twisted structure of the p-quaterphenyl backbone. [] Despite this non-planar conformation, these molecules still exhibit efficient intramolecular charge-transfer emissions with large Stokes shifts and bright blue fluorescence in the solid state. []

Q10: Why are alkyl-substituted and ring-bridged p-quaterphenyls considered good candidates for UV laser dyes?

A10: Alkyl-substituted and ring-bridged p-quaterphenyls are regarded as suitable candidates for UV laser dyes due to several favorable properties: good overlap of their absorption spectra with the emission wavelengths of common excimer lasers (XeCl and KrF), high molar absorption coefficients at the pump laser wavelengths, broad fluorescence spectra, high fluorescence quantum yields, short fluorescence decay times, large Stokes shifts, minimal overlap between fluorescence and triplet absorption spectra, good photochemical stability, and sufficient solubility. [, ]

Q11: How can the optical properties of spirothis compound compounds be tuned for solid-state lasing applications?

A11: The optical properties of spirothis compound compounds can be finely tuned for solid-state lasing applications by modifying their chemical structure and blending them with transparent matrices. [] Introducing substituents like ether groups at para positions can redshift the emission peak, while blending with a matrix can further shift the emission to lower wavelengths and improve mode confinement within the film. []

Q12: How are poly[(disilanylene)oligophenylenes] advantageous compared to poly(methylpropylsilane) in electroluminescent devices?

A12: Poly[(disilanylene)oligophenylenes], such as poly[(disilanylene)terphenylene] (PDSiTP) and poly[(disilanylene)quaterphenylene] (PDSiQP), offer improved stability under ultraviolet light irradiation compared to poly(methylpropylsilane). [] They also exhibit blue electroluminescence with peaks at 440 nm and 443 nm, making them suitable for use in organic light-emitting diodes (OLEDs). []

Q13: How can polychlorinated this compound (PCQ) isomers be analyzed in biological samples?

A13: Polychlorinated this compound (PCQ) isomers in biological samples, such as the blood of Yusho patients, can be analyzed using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and identification of individual PCQ isomers based on their retention times and mass spectral fragmentation patterns. [, ] A more rapid analysis can be achieved using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) and different diameter capillary columns. []

Q14: What are the potential health effects of polychlorinated quaterphenyls (PCQs)?

A14: Polychlorinated quaterphenyls (PCQs), specifically those present in contaminated rice oil that caused the Yusho incident, have been linked to various health problems. [, ] The symptoms observed in Yusho patients, which include skin lesions, liver damage, and neurological disorders, suggest that PCQs can disrupt endocrine function and potentially have long-term health consequences. [, ]

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